![molecular formula C10H15NO2 B040698 1,4-Dioxaspiro[4.5]decane-8-acetonitrile CAS No. 124499-37-2](/img/structure/B40698.png)

1,4-Dioxaspiro[4.5]decane-8-acetonitrile

Vue d'ensemble

Description

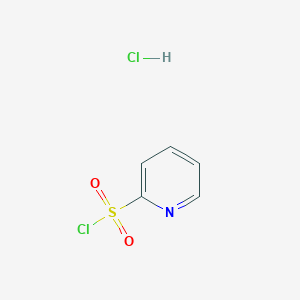

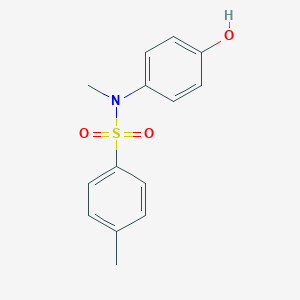

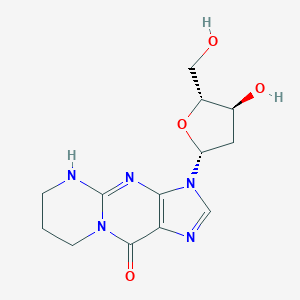

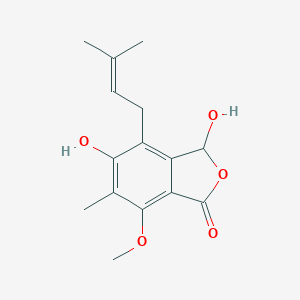

1,4-Dioxaspiro[4.5]decane-8-acetonitrile is a chemical compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.23 . The molecule contains a total of 29 bonds, including 14 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 triple bond, 1 five-membered ring, 1 six-membered ring, 1 nitrile (aliphatic), and 2 ethers (aliphatic) .

Molecular Structure Analysis

The InChI code for 1,4-Dioxaspiro[4.5]decane-8-acetonitrile is 1S/C10H15NO2/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h9H,1-5,7-8H2 . This indicates the presence of a spirocyclic structure with two oxygen atoms and one nitrogen atom.Physical And Chemical Properties Analysis

1,4-Dioxaspiro[4.5]decane-8-acetonitrile is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique

Synthesis of Pharmaceutical Compounds

This compound can be used to synthesize pharmaceutical compounds such as diuretics . Diuretics are medications that help your body get rid of unneeded water and salt through the urine. They are often used to treat conditions like high blood pressure and heart failure.

Palladium-Catalysed Aminocarbonylation

The compound has been used in the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides via palladium-catalysed aminocarbonylation . This process involves the reaction of an iodoalkene with an amine in the presence of a palladium catalyst to form an acrylamide. The influence of the amine nucleophiles and of the reaction conditions on the isolated yields was investigated .

Synthesis of Building Blocks

As part of ongoing research interests on the carbonylation of iodoalkenes, the synthesis of various building blocks was carried out . These building blocks can be used in a variety of chemical reactions to create more complex molecules.

Aromatization Process

Via a novel aromatization process, this bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin and bufotenin . These are important neurotransmitters and hormones in the human body.

Microwave-Assisted Reductive Amination

The compound has been used in a study of microwave-assisted reductive amination . Reductive amination is a method for the synthesis of amines, which are key building blocks in the synthesis of many pharmaceuticals.

Synthesis of Substituted Acetamides

The compound has been used in the synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides . These acetamides can have various applications in medicinal chemistry.

Safety and Hazards

1,4-Dioxaspiro[4.5]decane-8-acetonitrile is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

2-(1,4-dioxaspiro[4.5]decan-8-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h9H,1-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIRGGYUBXDIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CC#N)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437144 | |

| Record name | 1,4-Dioxaspiro[4.5]decane-8-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dioxaspiro[4.5]decane-8-acetonitrile | |

CAS RN |

124499-37-2 | |

| Record name | 1,4-Dioxaspiro[4.5]decane-8-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid](/img/structure/B40631.png)